Heptanoic acid

Catalog No.
S529866
CAS No.
111-14-8
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanoic acid

CAS Number

111-14-8

Product Name

Heptanoic acid

IUPAC Name

heptanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)

InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)O

solubility

1 to 10 mg/mL at 73 °F (NTP, 1992)
Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide.
SOL IN ACETONE, NITRIC ACID
Slightyl soluble in carbon tetrachloride; soluble in acetone
In water, 2.82X10+3 mg/L at 25 °C
2.82 mg/mL
Solubility in water, g/100ml at 15 °C: 0.242
slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide

Synonyms

Heptanoic acid; NSC 2192; NSC-2192; NSC2192

Canonical SMILES

CCCCCCC(=O)O

The exact mass of the compound Heptanoic acid is 130.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 73° f (ntp, 1992)0.02 m2.82 mg/ml at 25 °csolubility in water = 0.2419 g/100 ml water at 15 °c; soluble in ethanol, ether, dmf, dimethyl sulfoxide.sol in acetone, nitric acidslightyl soluble in carbon tetrachloride; soluble in acetonein water, 2.82x10+3 mg/l at 25 °c2.82 mg/mlsolubility in water, g/100ml at 15 °c: 0.242slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2192. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Heptanoic acid (CAS 111-14-8) is a seven-carbon, straight-chain saturated fatty acid primarily utilized as a high-performance precursor for synthetic polyol esters, industrial lubricants, and metalworking corrosion inhibitors . As an odd-chain fatty acid, it is a liquid at room temperature with a melting point of -7.5 °C and a boiling point of 223 °C[1]. Its primary industrial value lies in its ability to impart exceptional low-temperature fluidity, high viscosity indices, and oxidative stability to downstream ester formulations. Furthermore, its lack of severe reprotoxic classifications makes it an increasingly critical regulatory substitute for branched C8 acids in industrial formulations, driving its procurement for compliance-sensitive manufacturing workflows.

Generic substitution of heptanoic acid with even-chain homologs (hexanoic or octanoic acid) or branched alternatives (like 2-ethylhexanoic acid) severely compromises end-product performance and regulatory compliance. Even-chain acids form highly ordered crystal lattices, resulting in higher melting points and inferior low-temperature fluidity in synthetic lubricants [1]. For instance, substituting with octanoic acid drastically reduces the viscosity index of resulting synthetic esters[2]. Meanwhile, substituting with 2-ethylhexanoic acid introduces severe regulatory risks, as 2-EHA is classified as a Category 1B reproductive toxin under ECHA guidelines [3]. Consequently, for applications requiring a combination of high thermal stability, optimal rheology, and regulatory safety, exact C7 procurement is mandatory.

Superior Viscosity Index Retention in Synthetic Ester Lubricants

In the synthesis of synthetic base oils, the choice of carboxylic acid chain length profoundly impacts rheological performance. A comparative study of ethylene glycol esters demonstrated that esterification with heptanoic acid (C7) yields a Viscosity Index (VI) of 170. In stark contrast, extending the chain by just one carbon to octanoic acid (C8) causes the VI to plummet to 109, due to increased intermolecular attraction among the heavier aliphatic chains [1].

Evidence DimensionViscosity Index (VI) of ethylene glycol esters
Target Compound DataVI = 170 (Heptanoic acid ester)
Comparator Or BaselineVI = 109 (Octanoic acid ester)
Quantified Difference56% higher Viscosity Index for the C7 ester
ConditionsEthylene glycol esterification, rheological testing of synthetic base oils

A high viscosity index is critical for aviation and industrial lubricants to maintain consistent film thickness across extreme temperature fluctuations, making C7 strictly preferable to C8.

Odd-Chain Crystal Packing Disruption for Low-Temperature Fluidity

The physical properties of aliphatic carboxylic acids do not scale linearly with molecular weight due to the odd-even effect in crystal lattice packing. Heptanoic acid (C7) exhibits a melting point of -7.5 °C, which is significantly lower than both its lighter even-chain homolog, hexanoic acid (-4.0 °C), and its heavier even-chain homolog, octanoic acid (16.7 °C) [1]. This disruption in symmetric packing prevents premature crystallization.

Evidence DimensionNeat compound melting point
Target Compound Data-7.5 °C (Heptanoic acid)
Comparator Or Baseline-4.0 °C (Hexanoic acid) and 16.7 °C (Octanoic acid)
Quantified Difference3.5 °C lower than C6; 24.2 °C lower than C8
ConditionsStandard atmospheric pressure, bulk physical property measurement

The inherently lower freezing point of the C7 chain transfers to its derivative esters, acting as a natural pour-point depressant for low-temperature industrial fluids.

Regulatory Compliance and Phase-Out of Reprotoxic Branched Analogs

In the formulation of metalworking fluids and corrosion inhibitors, 2-ethylhexanoic acid (2-EHA) has historically been used as a branched C8 standard. However, 2-EHA is now classified by the European Chemicals Agency (ECHA) as a Reprotoxic Category 1B substance [1]. Heptanoic acid and its bio-based derivatives offer a structurally viable, unbranched alternative that avoids this CMR (Carcinogenic, Mutagenic, or Reprotoxic) classification, preventing the need for end-product hazard labeling.

Evidence DimensionECHA Regulatory Hazard Classification
Target Compound DataNot classified as CMR (Heptanoic acid)
Comparator Or BaselineReprotoxic Category 1B (2-Ethylhexanoic acid)
Quantified DifferenceComplete elimination of Category 1B reprotoxicity risk
ConditionsEuropean Chemicals Agency (ECHA) compliance frameworks for metalworking fluids

Procuring heptanoic acid allows manufacturers to future-proof their formulations against tightening chemical safety regulations and avoid mandatory toxic hazard labeling on consumer and industrial goods.

Enhanced Microwave Absorbance in Solvent-Free Esterification

Industrial shifts toward green, solvent-free esterification heavily rely on microwave-promoted synthesis. In the production of dipentaerythritol polyol esters, the thermal behavior of the starting carboxylic acids under microwave irradiation is a rate-limiting factor. Experimental data reveals that heptanoic acid possesses a stronger microwave absorbance profile than octanoic acid [1]. This superior dielectric heating response accelerates the esterification kinetics.

Evidence DimensionMicrowave absorbance / heating efficiency
Target Compound DataHigh microwave absorbance (Heptanoic acid)
Comparator Or BaselineLower microwave absorbance (Octanoic acid)
Quantified DifferenceQualitatively stronger dielectric heating response
ConditionsSolvent-free microwave irradiation of C5-C9 straight-chain monocarboxylic acids

Higher microwave absorbance translates to reduced energy consumption, shorter batch cycle times, and higher throughput in industrial polyol ester manufacturing.

Aviation and Refrigeration Polyol Esters

Utilizing heptanoic acid to synthesize neopentyl glycol or pentaerythritol esters where a high Viscosity Index (VI > 160) and extreme low-temperature fluidity are non-negotiable, outperforming C8 alternatives [1].

Regulatory-Compliant Metalworking Fluids

Substituting 2-ethylhexanoic acid (2-EHA) with heptanoic acid in corrosion inhibitor packages to eliminate Reprotoxic Category 1B labeling while maintaining excellent ferrous corrosion protection [2].

Solvent-Free Microwave Esterification

Deploying heptanoic acid as a precursor in green manufacturing facilities that utilize microwave reactors, leveraging its superior microwave absorbance over octanoic acid to reduce batch times and energy overhead [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F.
Liquid; Liquid, Other Solid
Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline]
Liquid
CLEAR OILY LIQUID.
colourless oily liquid/ disagreeable rancid, sour, fatty odou

Color/Form

CLEAR OILY LIQUID

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Boiling Point

432 to 473 °F at 760 mmHg (NTP, 1992)
222.2 °C
222.00 to 223.00 °C. @ 760.00 mm Hg
223 °C

Flash Point

greater than 235 °F (NTP, 1992)
110 °C (open cup) ... 118 °C (closed cup)
near 200 °F
>110 °C c.c.

Heavy Atom Count

9

Density

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9181 at 20 °C/4 °C
Relative density (water = 1): 0.9
0.915-0.920 (20°/20°)

LogP

2.42 (LogP)
2.42
log Kow = 2.42
2.42 (estimated)

Odor

Disagreeable, rancid odor; faint tallow-like odor when spectroscopically pure.

Odor Threshold

The Guide in the Emergency Response Guidebook is for "Corrosive liquid, acidic, organic, n.o.s." Odor threshold (detection) = 640 ppb to 10.4 ppm
Aroma threshold values: Detection: 640 ppb to 10.4 ppm.

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

16 °F (NTP, 1992)
-7.17 °C
-7.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

THE3YNP39D

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pharmacology

Heptanoic Acid is an aliphatic carboxylic acid, also known as enanthic acid, used in the synthesis of esters for products such as fragrances and artificial flavor preparations.

Vapor Pressure

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992)
0.01 [mmHg]
1.07X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 1.3

Pictograms

Corrosive

Other CAS

111-14-8

Absorption Distribution and Excretion

THE BINDING INTERACTIONS OF BOVINE SERUM ALBUMIN (BSA) WITH THE UNBRANCHED FATTY ACIDS PENTANOATE UP TO NONANOATE WERE EXAMINED. A SINGLE, HIGH-AFFINITY SITE WAS OBSERVED FOR EACH FATTY ACID. FROM BINDING AFFINITY AND COMPETITION DATA, THERE APPEARS TO BE DISTINCT ALBUMIN SITES FOR THE SHORT-CHAIN (LESS THAN OR EQUAL TO C7) FATTY ACIDS.

Metabolism Metabolites

METABOLISM OF HEPTANOIC ACID, WHICH OCCURS BY BETA-OXIDATION, FOLLOWS THE SAME PATTERN AS OTHER ODD CARBON NUMBER, STRAIGHT CHAIN, ALIPHATIC ACIDS. THIS RESULTS IN THE APPEARANCE OF KETONE BODIES. METABOLISM OF THE REMAINING PROPIONIC ACID MOIETY RESULTS IN GLUCOSE & GLYCOGEN FORMATION.
THE FATTY ACID COMPOSITION OF THE HEART, LIVER, AND EPIDIDYMAL FAT WAS STUDIED AFTER DIETARY ADMIN OF HEPTANOIC ACID TO RATS DEFICIENT IN FATTY ACID. IT HAD NO EFFECT ON FATTY ACID DEFICIENCY IN RATS. ALL OF THE ODD-NUMBERED FATTY ACIDS TESTED SEEMED TO BE MAINLY OXIDIZED THROUGH THE BETA-OXIDATION SPIRAL.

Wikipedia

Enanthic_acid
Guanethidine

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared by the oxidation of heptaldehyde with potassium permanganate in sulfuric acid.
1-Hexene (hydroformylation/carbonyl oxidation)
... /Produced/ by the decomposition of esters made from castor oil. At 500-600 °C, castor oil acid methyl ester decomposes in the presence of water vapor to form oenanthal (heptanal) and undecenoic acid methyl ester. The oenanthal is then oxidized with oxygen to heptanoic acid.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Heptanoic acid: ACTIVE
NON-ALCOHOLIC BEVERAGES 2.0 PPM; ICE CREAM, ICES, ETC 2.0 PPM; CANDY 6.0 PPM; BAKED GOODS 8.0 PPM; GELATINS & PUDDINGS 6.0 PPM; PRESERVES & SPREADS 2.0 PPM; MARGARINE 5.0 PPM.
Found in various fusel oils in appreciable amounts.
FEMA NUMBER 3348
HEPTANOIC ACID IS DEEMED GRAS BY FEMA.
FLAVOR USEFUL IN CHEESE, DAIRY FLAVORS.

Analytic Laboratory Methods

SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF A MIXT OF 14 LOWER FATTY ACIDS INCL HEPTANOIC ACID IN CIGARETTE SMOKE IS DESCRIBED.

Clinical Laboratory Methods

Analyte: heptanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Storage Conditions

Separated from bases, food and feedstuffs.

Dates

Last modified: 08-15-2023
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